molecular formula C6H13ClN2O4 B613297 (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride CAS No. 213686-09-0

(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride

Cat. No.: B613297
CAS No.: 213686-09-0
M. Wt: 212.63 g/mol
InChI Key: XIZDISSKXQKPPY-HKTIBRIUSA-N
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Description

(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is a diamino acid derivative that features two amino groups attached to a hexanedioic acid backbone. This compound is notable for its stereochemistry, with the (2R,5S) configuration indicating the specific spatial arrangement of its atoms. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride typically involves the use of specific starting materials and reagents under controlled conditionsThe reaction conditions often require careful temperature control and the use of solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as batch processing or continuous flow synthesis. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid groups can produce alcohols .

Scientific Research Applications

(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .

Properties

CAS No.

213686-09-0

Molecular Formula

C6H13ClN2O4

Molecular Weight

212.63 g/mol

IUPAC Name

(2S,5R)-2,5-diaminohexanedioic acid;hydrochloride

InChI

InChI=1S/C6H12N2O4.ClH/c7-3(5(9)10)1-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4+;

InChI Key

XIZDISSKXQKPPY-HKTIBRIUSA-N

SMILES

C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](C(=O)O)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)C(C(=O)O)N.Cl

Synonyms

(2R,5S)-2,5-Diaminohexanedioicaciddihydrochloride; 213686-09-0; AKOS015911730; AK-34085; FT-0647501; (5R,2S)-2,5-Diaminoadipicaciddihydrochloride; I14-37360

Origin of Product

United States

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